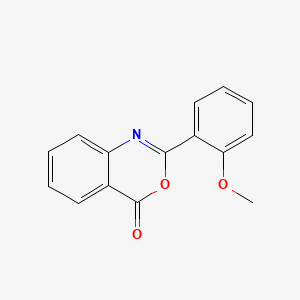![molecular formula C19H12N4O2S2 B11594150 (3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11594150.png)
(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (3Z)-3-[6-oxo-2-(thiophène-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-én-1-yl)-1,3-dihydro-2H-indol-2-one » est une molécule organique complexe qui présente plusieurs groupes fonctionnels, notamment un cycle thiazole, un cycle triazole et un cycle indole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique probablement plusieurs étapes, à partir de précurseurs plus simples. Chaque étape impliquerait des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs. Par exemple, la formation des cycles thiazole et triazole pourrait impliquer des réactions de cyclisation, tandis que le cycle indole pourrait être introduit par une synthèse de l’indole de Fischer.
Méthodes de production industrielle
La production industrielle d’une molécule aussi complexe nécessiterait une optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait impliquer l’utilisation de réacteurs à écoulement continu, un criblage à haut débit des conditions réactionnelles et le développement de méthodes de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir différents types de réactions chimiques, notamment :
Oxydation : Les cycles thiophène et indole peuvent être oxydés dans des conditions spécifiques.
Réduction : Le groupe carbonyle du cycle thiazole peut être réduit en alcool.
Substitution : Les atomes d’hydrogène des cycles aromatiques peuvent être substitués par différents groupes fonctionnels.
Réactifs et conditions courantes
Les réactifs courants pour ces réactions pourraient inclure :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents nitrants, agents sulfonants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions spécifiques utilisées. Par exemple, l’oxydation du cycle thiophène pourrait donner une sulfone, tandis que la réduction du groupe carbonyle pourrait donner un alcool.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En biologie, ce composé pourrait être étudié pour son activité biologique potentielle. La présence de plusieurs cycles hétérocycliques suggère qu’il pourrait interagir avec diverses cibles biologiques, telles que les enzymes ou les récepteurs.
Médecine
En médecine, ce composé pourrait être étudié pour ses propriétés thérapeutiques potentielles. Par exemple, il pourrait être testé pour son activité contre certaines maladies, telles que le cancer ou les maladies infectieuses.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les colorants. Sa structure unique pourrait conférer des propriétés spécifiques à ces matériaux, telles qu’une stabilité ou une réactivité accrue.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.
Industry
Industrial applications might include its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, il pourrait inhiber une enzyme en se liant à son site actif, ou il pourrait activer un récepteur en imitant un ligand naturel. Les voies impliquées pourraient inclure la transduction du signal, l’expression génique ou la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires pourraient inclure d’autres molécules avec des cycles thiazole, triazole et indole. Des exemples pourraient inclure :
- (3Z)-3-[6-oxo-2-(phényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-én-1-yl)-1,3-dihydro-2H-indol-2-one
- (3Z)-3-[6-oxo-2-(pyridin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-én-1-yl)-1,3-dihydro-2H-indol-2-one
Unicité
L’unicité du composé réside dans sa combinaison spécifique de groupes fonctionnels et de systèmes cycliques. Cette structure unique pourrait conférer des propriétés spécifiques, telles qu’une réactivité ou une sélectivité accrue dans les systèmes biologiques.
Propriétés
Formule moléculaire |
C19H12N4O2S2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12N4O2S2/c1-2-9-22-12-7-4-3-6-11(12)14(17(22)24)15-18(25)23-19(27-15)20-16(21-23)13-8-5-10-26-13/h2-8,10H,1,9H2/b15-14- |
Clé InChI |
PWTSKRGWHZJGOA-PFONDFGASA-N |
SMILES isomérique |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C1=O |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11594071.png)
![(5Z)-5-(4-fluorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594083.png)

![ethyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594089.png)
![2-(4-Methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11594103.png)
![6-(Benzothiazol-2-ylsulfanylmethyl)-N-(3-chloro-2-methyl-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11594106.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11594111.png)
![6-(4-Methoxycarbonyl-phenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11594114.png)
![[5,7-dimethyl-2-(4-nitrophenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11594119.png)
![9-bromo-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594121.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B11594129.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11594140.png)

![4,4-dimethyl-8-phenyl-13-propylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11594153.png)
